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molecular formula C15H17NO5 B8609939 1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylic acid

1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No. B8609939
M. Wt: 291.30 g/mol
InChI Key: QWCQFFRDCYSPQY-UHFFFAOYSA-N
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Patent
US06117870

Procedure details

Subsequently, 5.21 g of ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl) amino]cyclohexanecarboxylate synthesized in the above was dissolved in ethanol, and then, 16 ml of aqueous solution of 1N-sodium hydroxide was added dropwise thereto. After making heat reflux for 18 hours, the reaction solution was concentrated under reduced pressure. The residue thus obtained was dissolved in water and was washed with ether. After the resulting water layer was made acid (pH=2) by addition of 4-hydrochloric acid thereto, said layer was extracted with ethylacetate and was washed with 1N-hydrochloric acid and saturated brine. The resultant organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure, whereby 3.18 g of the captioned 1-[N-(3,4-methylenedioxyphenylcarbonyl)amino]cyclohexanecarboxylic acid was obtained in a yield of 68%.
Name
ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl) amino]cyclohexanecarboxylate
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([NH:12][C:13]3([C:19]([O:21]CC)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[O:11])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+]>C(O)C.O>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([NH:12][C:13]3([C:19]([OH:21])=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[O:11])=[CH:4][C:3]=2[O:2]1 |f:1.2|

Inputs

Step One
Name
ethyl 1-[N-(3,4-methylenedioxyphenylcarbonyl) amino]cyclohexanecarboxylate
Quantity
5.21 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(=O)NC1(CCCCC1)C(=O)OCC
Step Two
Name
aqueous solution
Quantity
16 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After making heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
was washed with ether
ADDITION
Type
ADDITION
Details
by addition of 4-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethylacetate
WASH
Type
WASH
Details
was washed with 1N-hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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